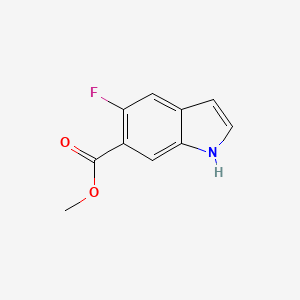

5-氟-1H-吲哚-6-甲酸甲酯

描述

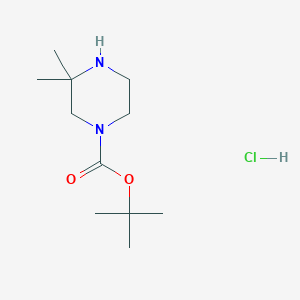

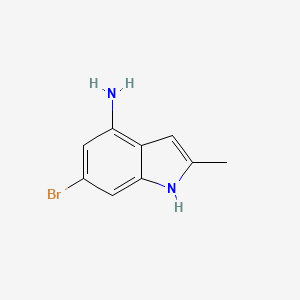

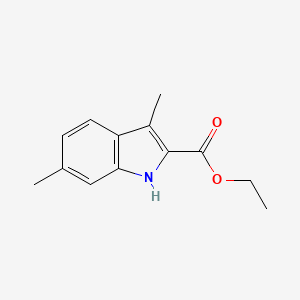

“Methyl 5-fluoro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-1H-indole-6-carboxylate” consists of a methyl ester group attached to the 6-carboxylate position of a 5-fluoro-1H-indole .Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indole-6-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .科学研究应用

Antiviral Agents

Methyl 5-fluoro-1H-indole-6-carboxylate: derivatives have been synthesized and evaluated for their antiviral activities. These compounds have shown inhibitory effects against various viruses, including influenza A and Coxsackie B4 virus. The derivatives are particularly potent, with IC50 values indicating strong antiviral potential .

Anti-inflammatory Applications

Indole derivatives, including those with the methyl 5-fluoro-1H-indole-6-carboxylate structure, are known to possess anti-inflammatory properties. These compounds can be used to develop new medications that target inflammatory pathways, providing potential treatments for conditions like arthritis and other chronic inflammatory diseases .

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Methyl 5-fluoro-1H-indole-6-carboxylate derivatives can be designed to target specific cancer cells, inhibit tumor growth, and be used as chemotherapeutic agents. Their efficacy in cancer treatment is an area of ongoing research .

Antimicrobial Activity

These indole derivatives also exhibit antimicrobial properties, making them candidates for the development of new antibiotics. They can be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Enzyme Inhibition

Methyl 5-fluoro-1H-indole-6-carboxylate is used as a reactant in the synthesis of enzyme inhibitors. These inhibitors can target a variety of enzymes, such as protein kinases, which play crucial roles in numerous biological processes. Inhibiting these enzymes can lead to new treatments for diseases where enzyme activity is dysregulated .

Immunomodulation

Derivatives of methyl 5-fluoro-1H-indole-6-carboxylate have been researched for their role as immunomodulators. These compounds can potentially modulate the immune system, offering therapeutic benefits for autoimmune diseases and enhancing the efficacy of vaccines .

作用机制

Target of Action

Methyl 5-fluoro-1H-indole-6-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known for their diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .

属性

IUPAC Name |

methyl 5-fluoro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDODTXPAIMYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)